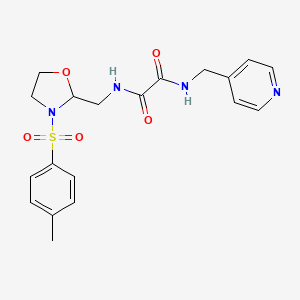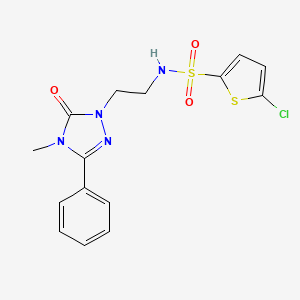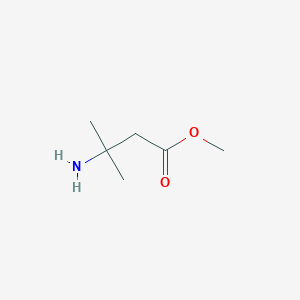
Methyl 3-amino-3-methylbutanoate
Übersicht
Beschreibung
“Methyl 3-amino-3-methylbutanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “methyl 3-amino-3-methylbutanoate hydrochloride” with a molecular weight of 167.64 . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “Methyl 3-amino-3-methylbutanoate” involves column chromatographic separation of 3 α - and 3 β - t -butoxycarbonates and subsequent removal of the protecting group using formic acid .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-3-methylbutanoate” is represented by the InChI code1S/C6H13NO2/c1-6(2,7)4-5(8)9-3/h4,7H2,1-3H3 . The compound has a molecular weight of 131.17 . Physical And Chemical Properties Analysis
“Methyl 3-amino-3-methylbutanoate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Alkylation and Derivative Synthesis
Methyl 3-amino-3-methylbutanoate has been utilized in the synthesis of various organic compounds. Seebach and Estermann (1987) demonstrated the α-alkylation of β-aminobutanoates, which includes derivatives of 3-aminobutanoic acid, a compound structurally related to Methyl 3-amino-3-methylbutanoate. This process facilitates the production of enantiomerically pure 3-aminobutanoic acid derivatives, a significant step in organic synthesis (Seebach & Estermann, 1987).
2. Enzymatic Resolution
Methyl 3-amino-3-methylbutanoate and its derivatives have been subjects in enzymatic resolution studies. Escalante (2008) reported the enzymatic resolution of methyl 3-amino-3-methylbutanoate derivatives using lipase B from Candida antarctica, achieving high conversion rates and producing optically pure enantiomers. This illustrates the compound's role in obtaining specific enantiomers for chemical synthesis (Escalante, 2008).
3. Synthesis of Amino Acid Analogues
Methyl 3-amino-3-methylbutanoate is involved in the synthesis of amino acid analogues. Duke et al. (2004) synthesized analogues of the neurotransmitter GABA (γ-aminobutyric acid), starting from compounds including methyl 3-amino-3-methylbutanoate. This research contributes to our understanding of neurotransmitter analogues and their potential applications (Duke et al., 2004).
4. Biosynthesis in Fruits
In the context of fruit biosynthesis, methyl 3-amino-3-methylbutanoate derivatives have been observed. Rowan et al. (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, noting the role of related compounds in contributing to fruit aroma. This research underscores the significance of such esters in natural aroma compound production (Rowan et al., 1996).
5. Anticancer Drug Research
The potential for anticancer applications of methyl 3-amino-3-methylbutanoate derivatives has been explored. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, including derivatives of methyl 3-amino-3-methylbutanoate. These compounds exhibited notable cytotoxicity against various human tumor cell lines, suggesting their potential in anticancer drug development (Basu Baul et al., 2009).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
It is known that compounds containing a methyl 3-methylbutanoate head consistently produce an ester hydrolysis product (ie, the corresponding carboxylic acid) as a metabolite, likely mediated by carboxylesterases .
Result of Action
The molecular and cellular effects of Methyl 3-amino-3-methylbutanoate’s action are currently unknown
Action Environment
The action, efficacy, and stability of Methyl 3-amino-3-methylbutanoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body.
Eigenschaften
IUPAC Name |
methyl 3-amino-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7)4-5(8)9-3/h4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOUSGKSPPFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-methylbutanoate | |
CAS RN |
29637-56-7 | |
| Record name | methyl 3-amino-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)

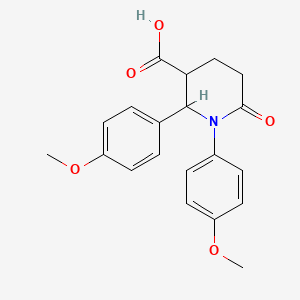
![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)
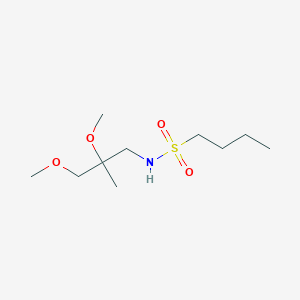


![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)
